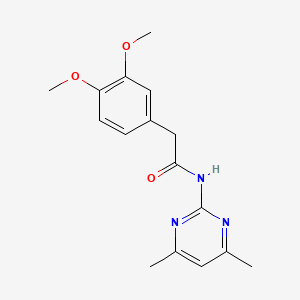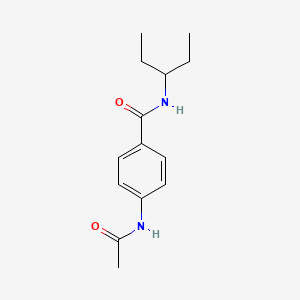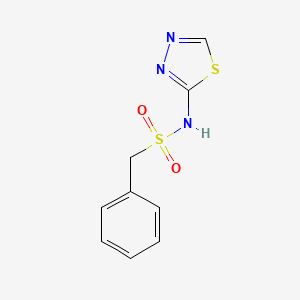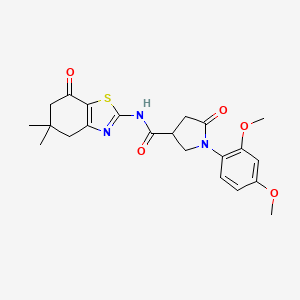
2-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4,6-dimethyl-2-aminopyrimidine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form 3,4-dimethoxyphenylacetic acid.
Amidation: The 3,4-dimethoxyphenylacetic acid is then reacted with 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(4-methylpyrimidin-2-yl)acetamide
- 2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual aromatic and heterocyclic structure allows for versatile interactions in various chemical reactions and biological systems.
特性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O3/c1-10-7-11(2)18-16(17-10)19-15(20)9-12-5-6-13(21-3)14(8-12)22-4/h5-8H,9H2,1-4H3,(H,17,18,19,20) |
InChIキー |
FLWKPULCAASRHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B14960162.png)
![4-[(4-Cyanophenyl)carbamoyl]phenyl acetate](/img/structure/B14960164.png)
![2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960165.png)
![3,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B14960169.png)
![N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14960173.png)
![2,4-dichloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B14960174.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B14960177.png)


![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14960192.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B14960220.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B14960232.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14960245.png)
